Tetradecanedinitrile

Description

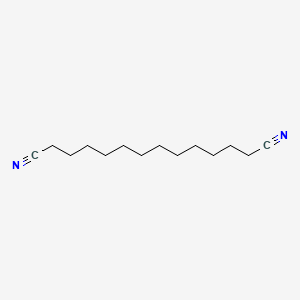

Structure

3D Structure

Properties

IUPAC Name |

tetradecanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFSXGLSGTDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC#N)CCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998575 | |

| Record name | Tetradecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-44-6 | |

| Record name | Tetradecanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

N,N-Di-sec-butyl-1,4-phenylenediamine (CAS 101-96-2)

This aromatic diamine shares the same molecular formula (C₁₄H₂₄N₂) but differs in functional groups and structure. Its vaporization enthalpy (70.3 kJ·mol⁻¹ at 385 K) is significantly higher than Tetradecanedinitrile’s fusion enthalpies, reflecting stronger intermolecular forces (e.g., hydrogen bonding in amines vs. dipole-dipole interactions in nitriles).

Aliphatic C₁₄ Compounds with Different Functional Groups

4-Tetradecanone (CAS 26496-20-8)

A ketone with the formula C₁₄H₂₈O and molecular weight 212.37 g/mol, 4-Tetradecanone differs in functional group (ketone vs. nitrile) and hydrogen content.

Phase Transition Enthalpies of C₁₄ Compounds

Key Findings :

- Functional Group Impact : Nitriles exhibit moderate intermolecular forces (dipole-dipole), whereas amines (e.g., N,N-di-sec-butyl-1,4-phenylenediamine) show stronger interactions due to hydrogen bonding, leading to higher vaporization enthalpies.

- Chain Length vs. Polarity: Despite similar chain lengths, 4-Tetradecanone’s lower polarity results in reduced thermal stability compared to this compound.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented route involves the direct conversion of tetradecanedioic acid (HOOC-(CH₂)₁₂-COOH) to tetradecanedinitrile through a two-step ammoniation process:

- Nitrile Formation : The diacid reacts with ammonia (NH₃) in the presence of acid catalysts (e.g., phosphoric acid, benzenesulfonic acid) at elevated temperatures (160–310°C).

$$

\text{HOOC-(CH}2\text{)}{12}\text{-COOH} + 2 \, \text{NH}3 \xrightarrow{\text{H}^+} \text{NC-(CH}2\text{)}{12}\text{-CN} + 4 \, \text{H}2\text{O}

$$

The reaction proceeds via dehydration, where each carboxylic acid group is replaced by a nitrile group.

Catalysts and Optimization

- Catalysts : Phosphoric acid (0.1–0.025 wt%) or mixed acid systems (e.g., phosphoric/p-toluenesulfonic acid) enhance reaction efficiency.

- Temperature Gradient : A stepwise temperature increase (160°C → 310°C) minimizes side reactions and improves selectivity.

- Yield : 92% for this compound, with residual monocarboxamide (≤5%).

Industrial Scalability

- Continuous Flow Reactors : Enable large-scale production with consistent quality.

- Cost Efficiency : Bulk availability of tetradecanedioic acid (derived from petroleum fermentation) reduces raw material costs.

Alternative Synthesis Pathways

Catalytic Cyanation of Diamines

Nickel-catalyzed cyanation of benzyl ammonium salts has been reported, but extending this to aliphatic diamines remains unexplored. Theoretical feasibility exists for converting 1,14-tetradecanediamine to the dinitrile, though no experimental data supports this route.

Comparative Analysis of Methods

Q & A

Basic: What are the critical experimental design considerations for synthesizing Tetradecanedinitrile with high purity?

Methodological Answer:

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to favor nitrile group formation. Use FTIR or NMR to monitor intermediate stages .

- Step 2 : Employ column chromatography or recrystallization for purification. Validate purity via GC-MS or HPLC with a polar stationary phase (e.g., C18 columns) .

- Step 3 : Document deviations from established protocols (e.g., unexpected byproducts) and quantify yield/purity using triplicate trials to ensure reproducibility .

Basic: How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Step 1 : Cross-reference solvent effects (e.g., DMSO vs. CDCl3) and concentration-dependent shifts using databases like SDBS or NIST Chemistry WebBook .

- Step 2 : Replicate conflicting experiments under identical conditions, ensuring instrument calibration (e.g., deuterium lock for NMR) .

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier data points and contextualize discrepancies in peer-reviewed literature .

Advanced: What computational methods are suitable for modeling the thermodynamic stability of this compound derivatives?

Methodological Answer:

- Step 1 : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate Gibbs free energy and bond dissociation energies .

- Step 2 : Validate computational results against experimental DSC/TGA data to assess phase transitions and decomposition pathways .

- Step 3 : Compare results with analogous dinitriles (e.g., dodecanedinitrile) to identify structure-property trends, addressing contradictions in existing models .

Advanced: How should researchers design kinetic studies to investigate the hydrolysis of this compound under varying pH conditions?

Methodological Answer:

- Step 1 : Establish pseudo-first-order conditions by maintaining excess water. Monitor reaction progress via UV-Vis spectroscopy at λ = 220–250 nm (nitrile absorbance) .

- Step 2 : Use Arrhenius plots to derive activation energy (Ea) and compare with theoretical predictions from ab initio simulations .

- Step 3 : Address contradictory rate constants by testing buffer systems (e.g., phosphate vs. acetate) to isolate pH-specific catalytic effects .

Advanced: What statistical approaches are recommended for analyzing contradictory toxicity data in this compound exposure studies?

Methodological Answer:

- Step 1 : Apply meta-analysis to aggregate data from in vitro (e.g., cell viability assays) and in vivo (e.g., LD50) studies, adjusting for confounding variables (e.g., exposure duration) .

- Step 2 : Use Bayesian hierarchical models to quantify uncertainty and identify outliers in dose-response relationships .

- Step 3 : Validate findings through independent replication, ensuring adherence to OECD guidelines for chemical safety testing .

Basic: How can researchers ensure reproducibility in solvent-free synthesis routes for this compound?

Methodological Answer:

- Step 1 : Standardize grinding techniques (e.g., ball-milling parameters) and characterize intermediates via PXRD to confirm crystallinity .

- Step 2 : Quantify energy efficiency using calorimetry and compare with traditional solvent-based methods .

- Step 3 : Publish raw data (e.g., milling time, particle size distribution) in open-access repositories to facilitate cross-lab validation .

Advanced: What strategies mitigate spectral interference when characterizing this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Step 1 : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance selectivity .

- Step 2 : Use matrix-matched calibration curves to correct for ion suppression/enhancement effects .

- Step 3 : Validate method robustness via spike-recovery experiments (85–115% acceptable range) and interlaboratory comparisons .

Basic: How to address discrepancies in reported melting points for this compound?

Methodological Answer:

- Step 1 : Verify calorimeter calibration using reference standards (e.g., indium, gallium) .

- Step 2 : Analyze polymorphic forms via DSC and variable-temperature XRD to detect phase transitions .

- Step 3 : Re-evaluate sample purity using elemental analysis (C, H, N) and report confidence intervals for melting ranges .

Advanced: What mechanistic insights can be gained from isotopic labeling studies of this compound degradation pathways?

Methodological Answer:

- Step 1 : Synthesize ¹⁵N-labeled analogs to trace nitrile group fate during hydrolysis or microbial degradation .

- Step 2 : Use HRMS or NMR isotope tracing to identify intermediates (e.g., amides, carboxylic acids) .

- Step 3 : Compare degradation kinetics between labeled and unlabeled compounds to elucidate rate-limiting steps .

Advanced: How to design a robust QSAR model for predicting this compound reactivity with nucleophiles?

Methodological Answer:

- Step 1 : Curate a dataset of experimental rate constants (k) and molecular descriptors (e.g., electrophilicity index, frontier orbitals) .

- Step 2 : Apply machine learning (e.g., random forest, SVM) to identify predictive features, avoiding overfitting via cross-validation .

- Step 3 : Validate model predictions against new experimental data, addressing outliers through sensitivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.